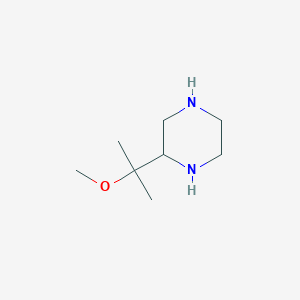

2-(2-Methoxypropan-2-yl)piperazine

Description

Properties

Molecular Formula |

C8H18N2O |

|---|---|

Molecular Weight |

158.24 g/mol |

IUPAC Name |

2-(2-methoxypropan-2-yl)piperazine |

InChI |

InChI=1S/C8H18N2O/c1-8(2,11-3)7-6-9-4-5-10-7/h7,9-10H,4-6H2,1-3H3 |

InChI Key |

SWWFTURFKMKKGU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C1CNCCN1)OC |

Origin of Product |

United States |

Foundational & Exploratory

Optimizing Lipophilicity and Metabolic Stability: The 2-Methoxyisopropyl Moiety in Heterocyclic SAR

Topic: 2-Methoxyisopropyl Substituted Heterocycles for SAR Studies Format: In-Depth Technical Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary

The tert-butyl group is a privileged scaffold in medicinal chemistry, prized for its ability to fill hydrophobic pockets and enforce bioactive conformations via steric bulk. However, its high lipophilicity (LogP) and susceptibility to CYP450-mediated oxidation (

The 2-methoxyisopropyl group (also known as the gem-dimethyl ether moiety) represents a high-value tactical modification. By introducing an ethereal oxygen into the tert-butyl scaffold, this moiety acts as a "lipophilic corrector," lowering LogP and introducing a hydrogen bond acceptor (HBA) while retaining the critical steric volume and Thorpe-Ingold conformational restriction of the parent tert-butyl group.

This guide details the physicochemical rationale, validated synthetic protocols, and metabolic implications of deploying 2-methoxyisopropyl substituted heterocycles in Structure-Activity Relationship (SAR) campaigns.

Part 1: The Physicochemical Rationale

The transition from a tert-butyl group to a 2-methoxyisopropyl group is not merely a solubility fix; it is a precise electronic modulation.

Lipophilicity and Solubility

The insertion of oxygen reduces cLogP by approximately 0.5–1.0 log units depending on the heterocyclic core. Unlike the tert-butyl group, which is purely hydrophobic, the ether oxygen interacts with water molecules, significantly improving thermodynamic solubility.

The Gem-Dimethyl Effect (Thorpe-Ingold)

Retaining the gem-dimethyl grouping is critical. It restricts bond rotation between the heterocycle and the substituent, reducing the entropic penalty of binding.

-

Isopropyl: High rotational freedom.[1]

-

2-Methoxyisopropyl: Restricted rotation (similar to tert-butyl), favoring "locked" conformations that often align with receptor binding pockets.

Comparative Metrics Table

| Property | tert-Butyl ( | Isopropyl ( | 2-Methoxyisopropyl ( |

| Steric Bulk ( | High | Moderate | High (Similar to t-Bu) |

| Electronic Nature | Inductive Donor (+I) | Inductive Donor (+I) | Inductive (+I) / H-Bond Acceptor |

| Reference (0.0) | -0.6 | -0.8 to -1.2 | |

| Metabolic Liability | O-Demethylation (Moderate/Low) | ||

| Solubility Impact | Poor | Moderate | Excellent |

Part 2: Synthetic Architectures & Protocols

Synthesizing sterically hindered tertiary methyl ethers is non-trivial.[1][2] Standard Williamson ether synthesis (Alkoxide + MeI) on tertiary alcohols frequently fails due to competitive E2 elimination, yielding the isopropenyl byproduct.

Below are two field-proven protocols to install this moiety on electron-deficient heterocycles (e.g., Pyridines, Pyrimidines).

Method A: The "Acid-Catalyzed Solvolysis" Route (Recommended)

Best for: Heterocycles capable of stabilizing a benzylic-like carbocation.

This method leverages an

Protocol:

-

Precursor Synthesis: React the heterocyclic ester with excess Methyl Magnesium Bromide (MeMgBr) or Methyl Lithium (MeLi) at -78°C to 0°C to generate the tertiary alcohol.

-

Etherification:

-

Reagents: Tertiary Alcohol (1.0 equiv), Methanol (Solvent/Reagent),

(cat.) or -

Conditions: Reflux for 2-12 hours.[1]

-

Workup: Neutralize with sat.

, concentrate, and extract with EtOAc.

-

Expert Insight: For highly acid-sensitive substrates, use Indium(III) Triflate (

, 5 mol%) in MeOH at 60°C. This Lewis acid approach is milder and often higher yielding for electron-rich heterocycles.[1]

Method B: The Silver Oxide Mediated Methylation

Best for: Substrates prone to acid-catalyzed decomposition.

When basic Williamson conditions fail and acidic conditions destroy the ring, Silver(I) Oxide acts as a mild base that facilitates methylation without promoting E2 elimination.

Protocol:

-

Reaction Assembly: To a solution of the tertiary alcohol (1.0 equiv) in MeCN or DMF (anhydrous).

-

Addition: Add Methyl Iodide (MeI, 5.0 equiv) followed by Silver(I) Oxide (

, 2.0 equiv). -

Conditions: Stir at room temperature to 50°C in a sealed tube (to contain MeI vapors) for 24-48 hours.

-

Workup: Filter through a Celite pad to remove silver salts.[1] Concentrate filtrate.[1]

Visualization: Synthetic Decision Tree

Caption: Decision tree for selecting the optimal synthetic pathway based on precursor availability and substrate stability.

Part 3: Metabolic & Pharmacokinetic Implications[1]

Metabolic Soft Spots

The 2-methoxyisopropyl group alters the metabolic trajectory of the molecule.

-

Tert-Butyl Fate: Primarily oxidized at one of the methyl groups (

-oxidation) to form the alcohol -

2-Methoxyisopropyl Fate: The primary liability is O-demethylation via CYP450 enzymes (likely CYP3A4 or CYP2D6), generating the tertiary alcohol.

The "Steric Shield" Hypothesis

Despite the presence of the ether oxygen, the gem-dimethyl groups provide significant steric hindrance. This "steric shield" often impedes the approach of the heme iron of CYP enzymes to the ether oxygen, making the 2-methoxyisopropyl group surprisingly metabolically stable compared to less hindered ethers (e.g., anisole derivatives).

Self-Validating Check: If your lead compound suffers from rapid clearance due to tert-butyl oxidation, switching to 2-methoxyisopropyl may not eliminate clearance but will shift the metabolite profile. The resulting tertiary alcohol metabolite is often more polar and readily excreted, potentially reducing the risk of reactive metabolite formation compared to further oxidation of the tert-butyl chain.

Visualization: Metabolic Divergence[3]

Caption: Comparison of metabolic pathways.[3] The 2-methoxyisopropyl group often yields a stable, excretable tertiary alcohol, avoiding the sequential oxidation seen with tert-butyl groups.

Part 4: References

-

Barnes-Seeman, D., et al. (2013).[1][4][5] "Metabolically Stable tert-Butyl Replacement."[1][4][5] ACS Medicinal Chemistry Letters, 4(6), 514–516.[4] Link

-

Tundo, P., et al. (2004).[1][6] "Synthesis of methylethers by reaction of alcohols with dimethylcarbonate." Green Chemistry, 6, 609-612.[6] Link

-

Wuitschik, G., et al. (2010).[1][5] "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry, 53(8), 3227–3246. Link

-

Meanwell, N. A. (2011).[1] "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

-

Westphal, M. V., et al. (2015).[1] "Evaluation of tert-Butyl Isosteres: Case Studies of Physicochemical and Pharmacokinetic Properties." ChemMedChem, 10(3), 461-469. Link

Sources

- 1. enamine.net [enamine.net]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Metabolically Stable tert-Butyl Replacement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of methylethers by reaction of alcohols with dimethylcarbonate - Green Chemistry (RSC Publishing) [pubs.rsc.org]

Technical Guide: Solubility and LogP Profiling of Methoxy-Functionalized Piperazines

Executive Summary

Methoxy-functionalized arylpiperazines represent a privileged scaffold in medicinal chemistry, serving as critical pharmacophores in CNS-active agents (e.g., Aripiprazole, Urapidil) and designer therapeutics. Their physicochemical behavior is governed by the interplay between the basic piperazine nitrogen and the electronic/steric effects of the methoxy substituent.

This guide provides a definitive technical analysis of the solubility and lipophilicity (logP/logD) of mono-methoxy arylpiperazines. It synthesizes experimental data with validated protocols, offering researchers a self-validating framework for characterizing these derivatives.[1]

Part 1: The Physicochemical Landscape

Comparative Data Profile

The following data aggregates experimental and validated computational values for the three primary isomers: 1-(2-methoxyphenyl)piperazine (oMPP) , 1-(3-methoxyphenyl)piperazine (mMPP) , and 1-(4-methoxyphenyl)piperazine (pMPP) .[1]

| Property | oMPP (Ortho) | mMPP (Meta) | pMPP (Para) | Significance |

| LogP (Neutral) | 1.67 [1] | ~1.58 (Calc) | ~1.40 (Calc) | Lipophilicity of the uncharged species.[1] oMPP is most lipophilic due to steric shielding of the ether oxygen. |

| LogD (pH 7.4) | 0.14 [1] | 0.05 (Calc) | -0.10 (Calc) | Critical Value: At physiological pH, these bases are >95% ionized, drastically reducing membrane permeability compared to LogP.[1] |

| pKa (Basic N) | 9.06 [1] | 8.98 (Calc) | 9.14 (Calc) | The N4-nitrogen is non-basic due to aniline resonance.[1] The N1-nitrogen drives solubility.[1] |

| Water Solubility | Insoluble (Base)Freely Soluble (HCl) | Insoluble (Base)Very Soluble (2HCl) | Insoluble (Base)Soluble (HCl) | Free bases require organic co-solvents (DMSO, MeOH).[1] Salts are required for aqueous stock solutions.[1] |

| Chloroform Sol. | Freely Soluble | Very Slightly Soluble | Soluble | Differentiation Factor:[1] oMPP can be separated from mMPP using chloroform extraction [2].[1] |

The "Ortho Effect" on Lipophilicity

The ortho-methoxy substituent in oMPP exerts a distinct "ortho effect" not seen in meta or para isomers.

-

Steric Twist: The methoxy group forces the phenyl ring to twist out of coplanarity with the piperazine nitrogen lone pair.[1] This reduces conjugation, making the nitrogen slightly more basic (higher pKa) than expected for an electron-withdrawing inductive effect.

-

Intramolecular Shielding: The proximity of the methoxy group can shield the polar ether oxygen from solvent interactions, effectively increasing the experimental LogP compared to the para isomer where the oxygen is fully exposed to the aqueous phase.

Part 2: Experimental Methodologies

To replicate or expand upon these values, use the following self-validating protocols.

Protocol A: Shake-Flask Method (OECD 107)

For determining LogP (-2 to 4 range).[1] This is the "Gold Standard" for neutral species.

Principle: Direct measurement of partitioning between n-octanol and water at equilibrium.[1]

Workflow Diagram:

Figure 1: Step-by-step workflow for the OECD 107 Shake Flask method.

Step-by-Step Protocol:

-

Pre-saturation: Stir n-octanol and distilled water (buffered to pH > 11 to ensure neutral species) together for 24 hours. Separate phases.

-

Stock Preparation: Dissolve 10 mg of the methoxy-piperazine base in the pre-saturated n-octanol.

-

Equilibration: Prepare three vessels with different Octanol:Water ratios (1:1, 1:2, 2:1). Vortex for 2 minutes, then shake mechanically for 1 hour at 25°C.

-

Separation: Centrifuge at 2500 rpm for 10 minutes to break emulsions.

-

Quantification: Analyze the concentration in both phases using UV-Vis (approx. 244 nm/276 nm) or HPLC.

-

Validation: The LogP calculated from all three ratios must differ by < 0.3 units.

Protocol B: High-Throughput HPLC Determination (OECD 117)

For rapid estimation of Lipophilicity Index (Logk').[1]

Causality: Retention time on a C18 column correlates with hydrophobicity.[1] By using standards with known LogP, the LogP of the analyte can be extrapolated.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge).[1]

-

Mobile Phase: Isocratic Methanol/Water (75:[1]25) buffered at pH 7.4 (for LogD) or pH 10.5 (for LogP).

-

Standards: Use a calibration mix including Aniline (LogP 0.9), Benzene (LogP 2.1), and Toluene (LogP 2.7).[1]

-

Equation:

[1]

Part 3: Structural Insights & Drug Design Implications

LogD vs. LogP: The CNS Permeability Trap

Researchers often mistake LogP for the physiologically relevant metric. For methoxy-piperazines, the basic nitrogen (pKa ~9.0) means the molecule is 97.5% protonated at blood pH (7.4) .[1]

-

LogP (Neutral): ~1.67 (Suggests good membrane permeability).[1]

-

LogD (pH 7.4): ~0.14 (Suggests poor passive diffusion).[1]

Design Strategy: To improve CNS penetration of methoxy-piperazine drugs, medicinal chemists often attach lipophilic "tails" (e.g., alkyl chains or additional aryl rings) to the N1-nitrogen.[1] This raises the overall LogD back into the optimal range (2.0 - 3.[1]0) despite the ionization of the piperazine core.

Visualizing the Structure-Property Relationship:

Figure 2: The causal chain from structural modification to solubility behavior.[1]

Solubility Troubleshooting

-

Issue: Free base oils out in aqueous media.[1]

-

Solution: Convert to Dihydrochloride salt.

-

Protocol: Dissolve base in Et2O, add 2M HCl in Et2O dropwise. The salt precipitates immediately.

-

Note: mMPP dihydrochloride is hygroscopic; store in a desiccator.[1]

-

References

-

U.S. Environmental Protection Agency. (2025).[1] CompTox Chemicals Dashboard: Ortho-Methoxyphenylpiperazine (DTXSID40188871).[1][2] Retrieved from [Link][1]

-

Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2005).[1] Monograph: 1-(2-Methoxyphenyl)piperazine.[1][2][3][4][5][6] Retrieved from [Link]

-

OECD. (1995).[1] Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals.[1] Retrieved from [Link][7]

-

Khalili, F., Henni, A., & East, A. L. (2009).[8][9] pKa Values of Some Piperazines at (298, 303, 313, and 323) K.[8][9][10] Journal of Chemical & Engineering Data, 54(11), 2914-2917. (Contextual pKa data for piperazine core).

Sources

- 1. 1-(3-Methoxyphenyl)piperazine dihydrochloride | C11H18Cl2N2O | CID 81429 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-(2-Methoxyphenyl)piperazine | C11H16N2O | CID 1346 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. caymanchem.com [caymanchem.com]

- 5. 1-(2-Methoxyphenyl)piperazine Hydrochloride CAS 5464-78-8, High Purity, Affordable Price [jigspharma.com]

- 6. 1-(2-Methoxyphenyl)piperazine hydrochloride | 5464-78-8 [chemicalbook.com]

- 7. Further exploration of 1-[2-[Bis-(4-fluorophenyl)methoxy]ethyl]piperazine (GBR 12909): role of N-aromatic, N-heteroaromatic, and 3-oxygenated N-phenylpropyl substituents on affinity for the dopamine and serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. semanticscholar.org [semanticscholar.org]

- 9. semanticscholar.org [semanticscholar.org]

- 10. uregina.ca [uregina.ca]

Methodological & Application

Application Note: High-Dimensionality Fragment Screening using 2-(2-Methoxypropan-2-yl)piperazine

Abstract

This application note details the utility of 2-(2-Methoxypropan-2-yl)piperazine as a high-value scaffold in Fragment-Based Drug Design (FBDD). Unlike traditional "flat" aromatic fragments, this molecule offers significant

Introduction: Escaping Flatland

The historical dominance of

2-(2-Methoxypropan-2-yl)piperazine represents a "next-generation" fragment. It combines the privileged piperazine scaffold with a bulky, ether-containing substituent at the C2 position.

Key Mechanistic Advantages:

-

Entropic Pre-organization: The gem-dimethyl moiety within the 2-methoxypropan-2-yl group restricts the conformational flexibility of the piperazine ring. This reduces the entropic penalty (

) upon protein binding, potentially increasing ligand efficiency (LE). -

Solubility & Amphiphilicity: The basic amines provide solubility, while the methoxy group adds a specific hydrogen bond acceptor (HBA) vector without introducing a donor, aiding in the displacement of "unhappy" water molecules in hydrophobic pockets.

-

Chirality: The C2 position is chiral. While initial screening often uses the racemate, the enantiomers provide a probe for specific stereochemical fit within the binding pocket.

Physicochemical Profile

The following data summarizes the properties of the fragment, highlighting its adherence to the "Rule of 3" (Ro3) for fragments.

| Property | Value | Notes |

| Molecular Weight | ~158.24 Da | Ideal for FBDD (allows significant mass addition). |

| cLogP | ~0.4 - 0.8 | Highly hydrophilic; excellent for high-concentration screening. |

| TPSA | ~35 Ų | Good membrane permeability potential. |

| H-Bond Donors | 2 | N1 and N4 amines (versatile growth vectors). |

| H-Bond Acceptors | 3 | N1, N4, and the ether Oxygen. |

| Rotatable Bonds | 2 | Low flexibility favors binding entropy. |

| 0.75 | High 3D character (6/8 carbons are |

Strategic Vector Analysis

Successful FBDD relies on "growing" the fragment. This scaffold offers two distinct vectors (N1 and N4) and one anchor (C2).

Figure 1: Vector map illustrating the chemical growth potential of the fragment. The N4 position is the primary vector for rapid library expansion due to lower steric hindrance.

Validated Protocol: Ligand-Observed STD-NMR Screening

Saturation Transfer Difference (STD) NMR is the gold standard for detecting weak affinity binders (

Materials Required[1][2][3][4][5][6][7][8]

-

Fragment: 2-(2-Methoxypropan-2-yl)piperazine ( >95% purity).

-

Protein: Target protein (purified, >10 µM in buffer).

-

Buffer:

based phosphate buffer (pH 7.4), 150 mM NaCl. Avoid protonated buffers (e.g., Tris, HEPES) to minimize background signal. -

Internal Standard: TMSP (Trimethylsilylpropanoic acid) for referencing.

Step-by-Step Protocol

Phase 1: Sample Preparation

-

Stock Solution: Dissolve the fragment in

-DMSO to create a 100 mM stock. -

Master Mix: Dilute protein to 20 µM in the

buffer. -

Test Sample: Add fragment stock to the protein solution to reach a final concentration of 1.0 mM (Ligand:Protein ratio of 50:1).

-

Critical: Final DMSO concentration must be < 5% to prevent protein denaturation.

-

-

Control Sample: Prepare a sample containing only the fragment (1.0 mM) in buffer (no protein) to rule out aggregation or direct saturation artifacts.

Phase 2: NMR Acquisition

-

Pulse Sequence: Use a standard STD pulse sequence (e.g., stddiff on Bruker systems).

-

On-Resonance Irradiation: Set irradiation frequency at a region of the protein spectrum devoid of ligand signals (typically -0.5 ppm or 12 ppm).

-

Note: This selectively saturates the protein resonances.

-

-

Off-Resonance Irradiation: Set frequency far from protein/ligand signals (e.g., 30 ppm) for the reference spectrum.

-

Saturation Time: 2.0 seconds (Gaussian pulse train).

-

Scans: Acquire 64–128 scans to ensure sufficient Signal-to-Noise (S/N).

Phase 3: Data Analysis

-

Subtraction: Subtract the On-Resonance spectrum from the Off-Resonance spectrum.

-

Signal Identification:

-

Positive Result: Signals corresponding to the piperazine ring protons or the methoxy group appear in the difference spectrum. This indicates magnetization transfer from the protein to the ligand (binding event).

-

Epitope Mapping: Compare the intensity of the methoxy singlet vs. the piperazine ring protons. Higher intensity indicates closer proximity to the protein surface (the "binding epitope").

-

Hit-to-Lead Chemistry: Derivatization Strategy

Once binding is confirmed, the fragment must be "grown" to improve affinity.

Workflow: Regioselective Functionalization

Due to the steric bulk at C2, the N1 and N4 nitrogens have different reactivities.

| Step | Reaction Type | Conditions | Outcome |

| 1. N4-Selective Capping | Amide Coupling | R-COOH, HATU, DIPEA, DCM, 0°C | The less hindered N4 reacts first. Used to probe distal pockets. |

| 2. N1-Functionalization | Reductive Amination | R-CHO, STAB (Sodium Triacetoxyborohydride), DCE | Requires forcing conditions or specific catalysts due to C2 steric hindrance. |

| 3. Sulfonylation | Sulfonamide Formation | Excellent for introducing rigid vectors to pick up H-bonds. |

Diagram: FBDD Workflow

Figure 2: Iterative workflow for evolving the 2-(2-methoxypropan-2-yl)piperazine fragment into a lead compound.

Troubleshooting & Quality Control

-

Issue: False Positives in NMR.

-

Cause: Fragment aggregation or precipitation.

-

Solution: Run a

relaxation filter (CPMG) experiment. Small molecules (fragments) have long

-

-

Issue: Regioselectivity Failure.

-

Cause: N1/N4 reactivity is too similar.

-

Solution: Use N-Boc protected versions of the fragment (e.g., 1-Boc-3-(2-methoxypropan-2-yl)piperazine) to isolate the desired nitrogen for reaction, then deprotect.

-

References

-

Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry.

-

Erlanson, D. A., et al. (2016). Twenty years on: the impact of fragment-based drug discovery. Nature Reviews Drug Discovery.

-

Mayer, M., & Meyer, B. (1999). Characterization of Ligand Binding by Saturation Transfer Difference NMR Spectroscopy. Angewandte Chemie International Edition.

-

Warr, W. A. (2009). Fragment-based drug design. Journal of Computer-Aided Molecular Design.

Application Notes & Protocols: Strategic N-Functionalization of Piperazines

A Guide to Selective N1 vs. N4 Protecting Group Strategies for Researchers in Medicinal Chemistry

Introduction: The Piperazine Scaffold and the Selectivity Challenge

The piperazine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a vast array of FDA-approved drugs.[1][2] Its structural and physicochemical properties—including a flexible six-membered ring with two basic nitrogen atoms at positions 1 and 4, conformational flexibility, and tunable basicity—make it an invaluable tool for modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates.[3][4][5] Piperazine moieties are often incorporated into molecules to enhance aqueous solubility, improve bioavailability, and orient pharmacophoric groups for optimal target engagement.[4][6]

However, the very feature that makes piperazine so versatile—its two secondary amine nitrogens—also presents a significant synthetic challenge. The N1 and N4 positions exhibit comparable nucleophilicity, meaning that direct functionalization reactions, such as alkylation or acylation, often yield inseparable statistical mixtures of N-mono-substituted, N,N'-di-substituted, and unreacted starting material.[3][7]

To overcome this hurdle and unlock the full potential of unsymmetrically substituted piperazines for lead optimization, chemists rely on protecting group strategies.[3][8] By temporarily masking one nitrogen atom, its reactivity is suppressed, allowing for the selective functionalization of the other. This guide provides an in-depth overview of the primary strategies, a comparison of common protecting groups, and detailed protocols for achieving regioselective N1 and N4 functionalization.

Foundational Strategies for Regiocontrolled Functionalization

Two primary strategies dominate the synthesis of unsymmetrically functionalized piperazines: the mono-protection approach and the more advanced orthogonal protection approach. The choice depends on the ultimate molecular target and the complexity of the desired substitution pattern.

Strategy 1: The Mono-Protection Workflow

This is the most direct and widely used method for preparing N-monosubstituted piperazines. The logic is straightforward: one nitrogen is selectively protected, the second is functionalized, and the protecting group is subsequently removed. This approach is the workhorse for introducing a single, specific substituent onto the piperazine core.

// Node Definitions Piperazine [label="Piperazine", fillcolor="#F1F3F4", fontcolor="#202124"]; MonoProtect [label="Mono-Protection\n(e.g., Boc₂O)", fillcolor="#FFFFFF", shape=ellipse, style=filled, fontcolor="#202124"]; ProtectedPip [label="N-Protected Piperazine\n(e.g., N-Boc-piperazine)", fillcolor="#F1F3F4", fontcolor="#202124"]; Functionalize [label="N1-Functionalization\n(R¹-X, Base)", fillcolor="#FFFFFF", shape=ellipse, style=filled, fontcolor="#202124"]; DiSub [label="N-R¹-N'-Protected\nPiperazine", fillcolor="#F1F3F4", fontcolor="#202124"]; Deprotect [label="Deprotection\n(e.g., TFA)", fillcolor="#FFFFFF", shape=ellipse, style=filled, fontcolor="#202124"]; FinalProduct [label="N-Monosubstituted\nPiperazine", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges (Workflow) Piperazine -> MonoProtect [color="#5F6368"]; MonoProtect -> ProtectedPip [color="#5F6368"]; ProtectedPip -> Functionalize [color="#5F6368"]; Functionalize -> DiSub [color="#5F6368"]; DiSub -> Deprotect [color="#5F6368"]; Deprotect -> FinalProduct [color="#5F6368"]; } Caption: Workflow for N-monosubstitution via a protection/deprotection sequence.

Strategy 2: The Orthogonal Protection Workflow

For the synthesis of unsymmetrical N,N'-disubstituted piperazines, where two different functional groups (R¹ and R²) are required, an orthogonal protection strategy is necessary.[3] This elegant approach employs two distinct protecting groups that can be removed under mutually exclusive conditions.[3][9] For example, an acid-labile group (like Boc) can be removed without affecting a group that is labile to hydrogenolysis (like Cbz), and vice-versa. This allows for the precise, stepwise functionalization of each nitrogen atom independently.[3]

// Node Definitions Start [label="N-PG¹-Piperazine", fillcolor="#F1F3F4", fontcolor="#202124"]; Protect2 [label="Protect N4\n(PG²)", fillcolor="#FFFFFF", shape=ellipse, style=filled, fontcolor="#202124"]; OrthogonalPip [label="N-PG¹, N'-PG²\nPiperazine", fillcolor="#F1F3F4", fontcolor="#202124"];

// Path A Deprotect1 [label="Selective Deprotection 1\n(Remove PG¹)", fillcolor="#FFFFFF", shape=ellipse, style=filled, fontcolor="#202124"]; FreeN1 [label="N-PG²-Piperazine", fillcolor="#F1F3F4", fontcolor="#202124"]; Func1 [label="Functionalize N1\n(R¹-X)", fillcolor="#FFFFFF", shape=ellipse, style=filled, fontcolor="#202124"]; R1_PG2 [label="N-R¹, N'-PG²\nPiperazine", fillcolor="#F1F3F4", fontcolor="#202124"]; Deprotect2_A [label="Selective Deprotection 2\n(Remove PG²)", fillcolor="#FFFFFF", shape=ellipse, style=filled, fontcolor="#202124"]; R1_NH [label="N-R¹-Piperazine", fillcolor="#F1F3F4", fontcolor="#202124"]; Func2_A [label="Functionalize N4\n(R²-X)", fillcolor="#FFFFFF", shape=ellipse, style=filled, fontcolor="#202124"];

// Path B (Conceptual Alternative) Deprotect2_B [label="Selective Deprotection 2\n(Remove PG²)", fillcolor="#FFFFFF", shape=ellipse, style=filled, fontcolor="#202124"]; FreeN4 [label="N-PG¹-Piperazine", fillcolor="#F1F3F4", fontcolor="#202124"]; Func2_B [label="Functionalize N4\n(R²-X)", fillcolor="#FFFFFF", shape=ellipse, style=filled, fontcolor="#202124"]; R2_PG1 [label="N-PG¹, N'-R²\nPiperazine", fillcolor="#F1F3F4", fontcolor="#202124"]; Deprotect1_B [label="Selective Deprotection 1\n(Remove PG¹)", fillcolor="#FFFFFF", shape=ellipse, style=filled, fontcolor="#202124"];

// Final Product FinalProduct [label="N-R¹, N'-R²\nPiperazine", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Protect2 [color="#5F6368"]; Protect2 -> OrthogonalPip [color="#5F6368"]; OrthogonalPip -> Deprotect1 [color="#EA4335", label=" Path A"]; Deprotect1 -> FreeN1 [color="#EA4335"]; FreeN1 -> Func1 [color="#EA4335"]; Func1 -> R1_PG2 [color="#EA4335"]; R1_PG2 -> Deprotect2_A [color="#EA4335"]; Deprotect2_A -> R1_NH [color="#EA4335"]; R1_NH -> Func2_A [color="#EA4335"]; Func2_A -> FinalProduct [color="#EA4335"];

OrthogonalPip -> Deprotect2_B [color="#FBBC05", label=" Path B", style=dashed]; Deprotect2_B -> FreeN4 [color="#FBBC05", style=dashed]; FreeN4 -> Func2_B [color="#FBBC05", style=dashed]; Func2_B -> R2_PG1 [color="#FBBC05", style=dashed]; R2_PG1 -> Deprotect1_B [color="#FBBC05", style=dashed]; Deprotect1_B -> FinalProduct [color="#FBBC05", style=dashed]; } Caption: Orthogonal strategy for sequential, independent N1 and N4 functionalization.

Comparative Analysis of Common Nitrogen Protecting Groups

The selection of an appropriate protecting group is critical and depends on the stability required during subsequent reaction steps and the conditions available for its removal. The three most common protecting groups for piperazine synthesis are Boc, Cbz, and Fmoc.

| Protecting Group (Abbr.) | Structure | Common Reagent(s) | Typical Protection Conditions | Typical Deprotection Conditions | Key Advantages & Considerations |

| Boc (tert-Butoxycarbonyl) |

ngcontent-ng-c3932382896="" class="ng-star-inserted"> | Di-tert-butyl dicarbonate (Boc₂O) | Base (e.g., NaHCO₃, Et₃N, or none) in CH₂Cl₂ or THF at RT.[10] | Strong acid (e.g., TFA in CH₂Cl₂; HCl in Dioxane).[3][11] | Advantages: Highly reliable, stable to a wide range of conditions (catalytic hydrogenation, basic, organometallic reagents). Clean deprotection.[8][] Considerations: Not stable to strong acids. |

| Cbz (Carbobenzyloxy) | Benzyl chloroformate (Cbz-Cl) | Aqueous base (e.g., NaHCO₃, Na₂CO₃) in an organic solvent at 0 °C to RT.[13][14] | Catalytic Hydrogenolysis (H₂, Pd/C).[3][11] Also strong acids (HBr/AcOH). | Advantages: Orthogonal to Boc. Stable to acidic and basic conditions.[13] Considerations: The Pd/C catalyst can be pyrophoric and may be incompatible with reducible functional groups (e.g., alkynes, nitro groups). | |

| Fmoc (9-Fluorenylmethyloxycarbonyl) | Fmoc-Cl, Fmoc-OSu | Aqueous base (e.g., NaHCO₃) in dioxane at RT.[15] | Mild base, typically 20% piperidine in DMF.[11][16][17] | Advantages: Removed under very mild, non-acidic, non-hydrogenolytic conditions. Orthogonal to both Boc and Cbz. Widely used in peptide synthesis.[18][19] Considerations: Not stable to bases. |

Detailed Experimental Protocols

The following protocols are provided as representative examples. Researchers should always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Mono-N-Boc Protection of Piperazine

Objective: To synthesize tert-butyl piperazine-1-carboxylate (N-Boc-piperazine), a key intermediate for N4 functionalization.

Causality: This protocol utilizes di-tert-butyl dicarbonate (Boc₂O) to protect one of the two equivalent nitrogen atoms on piperazine. The reaction is typically performed with a 1:1 or slight excess of piperazine to minimize the formation of the di-protected byproduct. Dichloromethane (DCM) is an excellent solvent as it dissolves the reactants and is relatively unreactive. The reaction proceeds at room temperature and is generally complete within a few hours.

Materials:

-

Piperazine (1.0 eq)

-

Di-tert-butyl dicarbonate (Boc₂O) (0.95 eq)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, dissolve piperazine (1.0 eq) in DCM (approx. 0.2 M concentration).

-

Cool the solution to 0 °C using an ice bath.

-

Dissolve Boc₂O (0.95 eq) in a minimal amount of DCM and add it dropwise to the piperazine solution over 30-60 minutes with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, which can often be used without further purification or purified by silica gel chromatography.

Protocol 2: N4-Alkylation of N-Boc-Piperazine via Nucleophilic Substitution

Objective: To introduce an alkyl substituent at the free N4 position of N-Boc-piperazine.

Causality: With the N1 position masked by the bulky, electron-withdrawing Boc group, the N4 nitrogen is the sole nucleophilic site.[20] This reaction is a standard Sₙ2 substitution where the piperazine nitrogen attacks an alkyl halide. A weak base, such as potassium carbonate (K₂CO₃), is required to act as a proton scavenger, neutralizing the H-X formed during the reaction and maintaining the nucleophilicity of the N4 amine. DMF is a polar aprotic solvent that effectively solvates the cation and accelerates Sₙ2 reactions.

Materials:

-

N-Boc-piperazine (1.0 eq)

-

Alkyl halide (e.g., benzyl bromide) (1.1 eq)

-

Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Water

Procedure:

-

To a solution of N-Boc-piperazine (1.0 eq) in DMF (approx. 0.5 M), add anhydrous K₂CO₃ (2.0 eq).

-

Add the alkyl halide (1.1 eq) to the suspension.

-

Stir the reaction mixture at room temperature (or heat to 50-60 °C if the halide is less reactive) for 6-18 hours.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Dilute the reaction mixture with water and extract with ethyl acetate (3x).

-

Combine the organic extracts and wash with brine to remove residual DMF.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography.

Protocol 3: Acid-Mediated Boc Deprotection

Objective: To remove the Boc protecting group and liberate the free amine.

Causality: The Boc group is designed to be stable to most conditions but readily cleaved by strong acid.[11] Trifluoroacetic acid (TFA) is highly effective. The mechanism involves protonation of the carbamate carbonyl oxygen, followed by the loss of the stable tert-butyl cation and subsequent decarboxylation to release the free amine as its trifluoroacetate salt. The reaction is fast and clean, typically performed at room temperature.

Materials:

-

N-Boc protected piperazine derivative (1.0 eq)

-

Trifluoroacetic acid (TFA) (10-20 eq)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) or 1M NaOH for neutralization

Procedure:

-

Dissolve the Boc-protected piperazine derivative in DCM (approx. 0.1-0.2 M).

-

Add TFA (10-20 eq, typically a 20-50% v/v solution of TFA in DCM) to the solution at room temperature.

-

Stir for 1-2 hours. Monitor deprotection by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

-

To obtain the free base, dissolve the residue in DCM and carefully neutralize by washing with saturated aqueous NaHCO₃ or 1M NaOH until the aqueous layer is basic.

-

Extract the aqueous layer with DCM (2x).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected piperazine.

Protocol 4: Orthogonal Deprotection - Cbz Removal via Hydrogenolysis

Objective: To selectively remove a Cbz group in the presence of an acid-labile Boc group.

Causality: This protocol leverages the unique lability of the Cbz group to catalytic hydrogenation. The palladium on carbon (Pd/C) catalyst facilitates the cleavage of the benzylic C-O bond by molecular hydrogen (H₂), releasing the free amine, carbon dioxide, and toluene. This process occurs under neutral conditions and does not affect the Boc group, demonstrating perfect orthogonality.

Materials:

-

N-Boc, N'-Cbz-disubstituted piperazine (1.0 eq)

-

Palladium on carbon (10% Pd/C) (5-10 mol% by weight)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Hydrogen (H₂) gas source (balloon or hydrogenation apparatus)

Procedure:

-

Carefully add 10% Pd/C catalyst to a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon). Caution: Pd/C can be pyrophoric.

-

Dissolve the Cbz-protected substrate in MeOH or EtOH and add it to the flask.

-

Seal the flask, evacuate the atmosphere, and backfill with H₂ gas (this purge cycle should be repeated 3 times).

-

Maintain a positive pressure of H₂ (e.g., with a balloon) and stir the reaction vigorously at room temperature for 4-16 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, carefully purge the flask with an inert gas.

-

Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with additional solvent.

-

Concentrate the filtrate under reduced pressure to obtain the Cbz-deprotected product, leaving the Boc group intact.

References

- Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). Wiley Online Library.

- The piperazine scaffold for novel drug discovery efforts: the evidence to d

- The piperazine scaffold for novel drug discovery efforts: the evidence to d

- Piperazine Bioisosteres for Drug Design. (n.d.). Enamine.

- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). MDPI.

- Regiodivergent α- and β‑Functionalization of Saturated N‑Heterocycles by Photocatalytic Oxid

- Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. (2020). RSC Publishing.

- A Comprehensive Technical Guide to N-Boc-Piperazine in Organic Synthesis. (n.d.). Benchchem.

- An Orthogonal Protection Strategy for the Synthesis of 2-Substituted Piperazines. (2025).

- Application Notes and Protocols for N-Alkylation of N-Boc-Piperazine. (n.d.). Benchchem.

- Synthetic approaches to unsymmetrical N,N′‐disubstituted piperazines... (n.d.).

- Site-Selective C–H Alkylation of Piperazine Substrates via Organic Photoredox C

- 1-Cbz-3-(tert-butyl)piperazine. (n.d.). Benchchem.

- Opportunities and challenges for direct C–H functionalization of piperazines. (2016). Beilstein Journal of Organic Chemistry.

- Fmoc-piperazine hydrochloride. (n.d.). Chem-Impex.

- Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. (n.d.). RSC Publishing.

- 1-Boc-piperazine. (n.d.). Peptides.

- Regioselective functionalization of bicyclic piperazinedione bridgehead carbanions. (n.d.). Journal of the American Chemical Society.

- Amine Protection and Deprotection. (n.d.). Master Organic Chemistry.

- Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionaliz

- CAS 31166-44-6: 1-CBZ-piperazine. (n.d.). CymitQuimica.

- Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. (n.d.). NIH.

- Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis. (n.d.). RSC Publishing.

- CAS 64172-98-1: N-4-Cbz-2-piperazinecarboxylic acid. (n.d.). CymitQuimica.

- Enantioselective synthesis of C2-functionalized, N-protected morpholines and orthogonally N,N - PMC. (n.d.). NIH.

- Recent Advances in the Synthesis of Piperazines: Focus on C–H 2 Functionaliz

- Buy Fmoc-piperazine hydrochloride | 215190-22-0. (2023). A-Zeo.

- N-Terminal Deprotection; Boc removal; Fmoc removal: DBU Fmoc deprotectioon. (n.d.). AAPPTec - Peptides.

- 1-BOC-Piperazine: Applications in Chemical Synthesis and its Prepar

- 1-Boc-Piperazine: A Versatile Intermediate in Chemical Synthesis. (2025). Medium.

- The Chemistry of Fmoc Protecting Group and Deprotection Conditions: An In-depth Technical Guide. (n.d.). Benchchem.

- What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. (2013).

- Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. (2024). Total Synthesis.

- Amino Acid-Protecting Groups. (2019). IntechOpen.

- Methods for Removing the Fmoc Group. (1994). Methods in Molecular Biology.

- Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. (2022). ACS Omega.

- 31166-44-6 Cas No. | Piperazine, N-CBZ protected. (n.d.). Apollo Scientific.

- Optimizing reaction conditions for N-aryl

- Amino Acid-Protecting Groups. (n.d.). SciSpace.

- The Preparation of N-Mono-substituted and Unsymmetrically Disubstituted Piperazines. (n.d.).

- Enantioselective Synthesis of Secondary and Tertiary Piperazin2ones and Piperazines by Catalytic Asymmetric Allylic Alkyl

- A general and convenient synthesis of N-aryl piperazines. (n.d.).

Sources

- 1. Piperazine Bioisosteres for Drug Design - Enamine [enamine.net]

- 2. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. 1-Cbz-3-(tert-butyl)piperazine | Benchchem [benchchem.com]

- 14. CAS 31166-44-6: 1-CBZ-piperazine | CymitQuimica [cymitquimica.com]

- 15. total-synthesis.com [total-synthesis.com]

- 16. peptide.com [peptide.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. chemimpex.com [chemimpex.com]

- 19. Buy Fmoc-piperazine hydrochloride | 215190-22-0 [smolecule.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Precision Reductive Amination of 2-(2-Methoxypropan-2-yl)piperazine

Topic: Reductive Amination Procedures for 2-(2-Methoxypropan-2-yl)piperazine Content Type: Application Note & Detailed Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary

2-(2-Methoxypropan-2-yl)piperazine is a specialized heterocyclic building block increasingly utilized in medicinal chemistry to modulate lipophilicity (LogD) and metabolic stability. The presence of the bulky 2-methoxypropan-2-yl group at the C2 position introduces significant steric occlusion at the adjacent N1 nitrogen, while leaving the N4 nitrogen relatively accessible.

This guide provides two distinct protocols:

-

Protocol A: High-yield regioselective alkylation of the less hindered N4 position.

-

Protocol B: Ti(IV)-mediated alkylation of the sterically hindered N1 position (requiring N4-protection).

These protocols replace trial-and-error approaches with mechanistically grounded workflows ensuring reproducibility and high purity.

Structural Analysis & Reactivity Profile

To design an effective synthesis, one must first map the steric and electronic landscape of the substrate.

-

Key Feature: The C2 substituent is a tertiary ether [-C(CH3)2OCH3], acting as a massive steric gatekeeper.

-

Regioselectivity Challenge:

-

N4 Position: Distal to the C2-substituent. Behaves like a typical secondary amine. Reacts rapidly with aldehydes/ketones.

-

N1 Position: Proximal to the C2-substituent. The "gem-dimethyl" effect of the isopropyl-like group creates a "neopentyl-like" steric environment. Standard reductive amination (STAB/AcOH) often stalls at the iminium formation stage or yields low conversion.

-

Visualizing the Steric Challenge

The following diagram illustrates the reactivity difference and the decision logic for selecting the correct protocol.

Figure 1: Decision tree for selecting the appropriate reductive amination protocol based on regiochemical targets.

Protocol A: Regioselective N4-Alkylation

Objective: Selective mono-alkylation of the N4 nitrogen using aldehydes or ketones. Mechanism: Kinetic control.[3] The N4 amine forms the iminium ion significantly faster than the sterically crowded N1 amine.

Reagents & Materials[4][5][6][7][8][9][10][11][12]

-

Substrate: 2-(2-Methoxypropan-2-yl)piperazine (1.0 equiv)

-

Carbonyl: Aldehyde or Ketone (1.0 - 1.1 equiv)

-

Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 - 1.5 equiv)

-

Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (anhydrous)

-

Additive: Glacial Acetic Acid (AcOH) (1.0 - 2.0 equiv)

Step-by-Step Procedure

-

Preparation: In a flame-dried round-bottom flask under N2 atmosphere, dissolve the piperazine derivative (1.0 equiv) in anhydrous DCE (0.1 M concentration).

-

Carbonyl Addition: Add the aldehyde/ketone (1.05 equiv).

-

Acid Activation: Add Glacial Acetic Acid (1.0 equiv). Note: AcOH catalyzes iminium formation and buffers the basicity of the amine.

-

Equilibration: Stir at Room Temperature (RT) for 30–60 minutes.

-

Checkpoint: This allows the N4-imine/iminium species to form.[4] N1 remains largely unreacted due to sterics.

-

-

Reduction: Cool the mixture to 0 °C. Add STAB (1.5 equiv) portion-wise over 10 minutes.

-

Reaction: Allow to warm to RT and stir for 4–16 hours. Monitor by LCMS.[4][5]

-

Success Criteria: Disappearance of starting material; appearance of M+R peak.

-

-

Workup: Quench with saturated aqueous NaHCO3. Extract with DCM (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.[4]

-

Purification: Flash column chromatography (typically MeOH/DCM gradients with 1% NH4OH).

Protocol B: Sterically Demanding N1-Alkylation

Objective: Functionalization of the hindered N1 nitrogen. Challenge: Standard STAB conditions often fail because the equilibrium favors the free amine and carbonyl rather than the sterically crowded iminium ion. Solution: Use Titanium(IV) isopropoxide [Ti(OiPr)4] as a Lewis acid and water scavenger to drive imine formation to completion before reduction.

Reagents & Materials[4][5][6][8][9][10][11][12]

-

Substrate: N4-Boc -2-(2-Methoxypropan-2-yl)piperazine (1.0 equiv) (Crucial: N4 must be protected)

-

Carbonyl: Aldehyde or Ketone (1.2 - 1.5 equiv)

-

Lewis Acid: Titanium(IV) isopropoxide (1.5 - 2.0 equiv)

-

Reductant: Sodium Cyanoborohydride (NaCNBH3) (2.0 equiv) or NaBH4

-

Solvent: THF (anhydrous) or Methanol (for reduction step)

Step-by-Step Procedure

-

Imine Formation (The Critical Step):

-

Dissolve N4-Boc-protected piperazine (1.0 equiv) and the carbonyl compound (1.2 equiv) in anhydrous THF (0.2 M).

-

Add Ti(OiPr)4 (1.5 equiv) via syringe under N2.

-

Stir at RT for 12–24 hours. For difficult ketones, heat to 50–60 °C.

-

Mechanism:[3][6][5][7] The Titanium coordinates to the carbonyl oxygen, increasing electrophilicity, and scavenges the water byproduct, shifting the equilibrium toward the sterically crowded imine.

-

-

Reduction:

-

Option 1 (One-pot): Dilute the mixture with absolute Ethanol or Methanol (Caution: Exothermic). Add NaCNBH3 (2.0 equiv). Stir at RT for 12 hours.

-

Option 2 (Safety/Green): If avoiding cyanide, cool to 0 °C, dilute with MeOH, and add NaBH4 (2.0 equiv) slowly.

-

-

Quenching (Titanium Workup):

-

Add 1N NaOH or saturated Rochelle’s salt (potassium sodium tartrate) solution. Stir vigorously for 1 hour until the white Ti-emulsion breaks into two clear layers or a filterable solid.

-

-

Isolation: Filter through a Celite pad to remove Titanium salts. Extract the filtrate with EtOAc.

-

Deprotection (Optional): If the free N4 amine is required, treat the purified product with TFA/DCM (1:4) or HCl/Dioxane.

QC & Troubleshooting Guide

Analytical Validation

| Method | Signal to Monitor | Interpretation |

| 1H NMR | C2-H Shift | The proton at the chiral center (C2) typically shifts upfield (0.2 - 0.5 ppm) upon N1-alkylation due to shielding. |

| 1H NMR | N-CH2 Resonances | Look for AB quartets or diastereotopic splitting of the newly added alkyl group protons due to the adjacent chiral center. |

| LCMS | M+1 Peak | Confirm mass. Watch for "M + Carbonyl" masses which indicate stable imine intermediates that failed to reduce (common in Protocol B if reductant is old). |

Common Failure Modes

-

Issue: No reaction at N1 (Protocol B).

-

Cause: Steric bulk of the "2-methoxypropan-2-yl" group prevents imine formation.

-

Fix: Increase Ti(OiPr)4 to 3.0 equiv and heat the imine formation step to reflux in THF for 24h before adding the reducing agent.

-

-

Issue: Bis-alkylation in Protocol A.

-

Cause: Aldehyde is too reactive (e.g., Formaldehyde, Acetaldehyde).

-

Fix: Lower temperature to -78 °C or use slow addition of the aldehyde.

-

Mechanistic Pathway (Protocol B)

The following diagram details the Ti(IV)-mediated pathway required to overcome the steric barrier at N1.

Figure 2: Mechanistic flow of Titanium-mediated reductive amination for hindered amines.

References

-

Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849–3862. Context: Establishes the standard STAB protocol (Protocol A) as the baseline for secondary amine alkylation.

-

Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." Journal of Organic Chemistry, 1990, 55(8), 2552–2554. Context: The definitive source for Protocol B, demonstrating the necessity of Ti(IV) for hindered amines.

-

Bhattacharyya, S. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride in the Presence of Titanium(IV) Isopropoxide." Synlett, 1995, (10), 1079–1080. Context: Provides a hybrid approach combining the safety of STAB with the activation power of Titanium.

-

Reilly, S. W., & Mach, R. H. "A Facile Pd-Catalyzed Methodology for the Synthesis of Biologically Relevant Arylpiperazines." Organic Letters, 2016, 18(20), 5272–5275. Context: Discusses steric challenges in piperazine functionalization, relevant to the bulky C2-substituent.

Sources

- 1. 477858-31-4_CAS号:477858-31-4_1,1,1-Trifluoro-3-({4-[(3,3,3-trifluoro-2-hydroxypropyl)amino]butyl}amino)-2-propanol - 化源网 [chemsrc.com]

- 2. 1263316-39-7_2-(2-Methoxypropan-2-yl)piperazineCAS号:1263316-39-7_2-(2-Methoxypropan-2-yl)piperazine【结构式 性质 英文】 - 化源网 [chemsrc.com]

- 3. repositorio.usp.br [repositorio.usp.br]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 7. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]

Advanced Protocols for the Synthesis of Urea and Carbamate Derivatives of Hindered Piperazines

Executive Summary & The Steric Challenge

The functionalization of sterically hindered piperazines—specifically those bearing substituents at the C2/C6 positions (e.g., cis-2,6-dimethylpiperazine) or bulky N-alkyl groups—presents a unique challenge in medicinal chemistry. Standard nucleophilic attacks on isocyanates or chloroformates often suffer from sluggish kinetics, incomplete conversion, or competitive hydrolysis due to the reduced nucleophilicity of the secondary amine and the steric shielding of the nitrogen center.

This Application Note provides validated, high-integrity protocols for overcoming these barriers. We focus on three primary methodologies:

-

Triphosgene-Mediated Carbonylation: The "Gold Standard" for forcing difficult couplings via reactive carbamoyl chloride intermediates.

-

CDI (1,1'-Carbonyldiimidazole) Activation: A milder, phosgene-free route suitable for acid-sensitive substrates.

-

Activated Carbonate Strategies: Utilization of DSC (N,N'-Disuccinimidyl carbonate) for high-precision carbamate synthesis.[1][2]

Strategic Decision Matrix

Before selecting a protocol, analyze your specific substrate constraints using the decision logic below.

Figure 1: Synthetic strategy selection guide based on substrate availability and steric constraints.

Method B: Triphosgene-Mediated Urea Synthesis

Best for: Highly hindered piperazines, unsymmetrical ureas, and cases where isocyanates are unavailable or unstable.

Mechanistic Insight

Triphosgene (Bis(trichloromethyl) carbonate) acts as a solid, safer source of phosgene. One mole of triphosgene generates three moles of phosgene in situ. For hindered secondary amines (like piperazines), the reaction proceeds through a Carbamoyl Chloride intermediate. Unlike primary amines, which readily eliminate HCl to form isocyanates, secondary amines stop at the carbamoyl chloride stage, which is stable enough to be treated with a second amine nucleophile.

Safety Critical

-

Hazard: Generates Phosgene gas upon decomposition.

-

Engineering Controls: MUST be performed in a well-ventilated fume hood.

-

Quenching: Keep a saturated solution of aqueous ammonia or 10% NaOH ready to neutralize spills and quench the reaction.

Protocol: Sequential Addition for Unsymmetrical Ureas

Reagents:

-

Hindered Piperazine (1.0 equiv)

-

Triphosgene (0.35 - 0.40 equiv)

-

Second Amine (1.0 - 1.2 equiv)

-

DIPEA (N,N-Diisopropylethylamine) (2.5 - 3.0 equiv)

-

Solvent: Anhydrous DCM or THF

Step-by-Step Procedure:

-

Activation (Carbamoyl Chloride Formation):

-

Dissolve Triphosgene (0.35 equiv) in anhydrous DCM (0.1 M concentration relative to amine) in a round-bottom flask under Argon/Nitrogen.

-

Cool the solution to -10°C to 0°C (ice/salt bath).

-

Critical Step: Add a solution of the Hindered Piperazine (1.0 equiv) and DIPEA (1.2 equiv) in DCM dropwise over 30–60 minutes.

-

Note: Slow addition prevents the formation of the symmetrical urea dimer.

-

Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) and stir for another 1–2 hours.

-

In-Process Control (IPC): Check TLC/LCMS. The starting piperazine should be consumed, converting to the carbamoyl chloride (often visible as a distinct non-polar spot or methanol-quenched methyl carbamate in LCMS).

-

-

Coupling:

-

Cool the mixture back to 0°C.

-

Add the Second Amine (1.0–1.2 equiv) and remaining DIPEA (1.5 equiv).

-

Allow to warm to RT.[3] For very hindered substrates, refluxing in THF (60°C) or Toluene (80°C) may be required for 12–24 hours.

-

-

Work-up:

-

Quench carefully with saturated aqueous NH₄Cl or water.

-

Extract with DCM (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.

-

Method C: CDI-Mediated Synthesis (Phosgene-Free)

Best for: Acid-sensitive substrates, moderate hindrance, and "Green" chemistry requirements.

Mechanistic Insight

1,1'-Carbonyldiimidazole (CDI) reacts with the hindered piperazine to form an Imidazole Carboxamide intermediate. For secondary amines, this intermediate is isolable and stable.[4] Protonation of the imidazole leaving group (using the imidazole HCl salt formed in situ or added acid) facilitates the attack of the second nucleophile.

Protocol

Reagents:

-

Hindered Piperazine (1.0 equiv)

-

CDI (1.1 - 1.2 equiv)

-

Nucleophile (Alcohol for carbamate / Amine for urea)

-

Solvent: DCM, THF, or DMF (for solubility)

Step-by-Step Procedure:

-

Activation:

-

Dissolve CDI (1.1 equiv) in anhydrous THF or DCM under inert atmosphere.

-

Add the Hindered Piperazine (1.0 equiv) portion-wise at RT.

-

Stir for 2–4 hours.

-

Observation: Evolution of CO₂ gas confirms reaction progress.

-

IPC: LCMS should show the mass of [M + 94] (Product + Imidazole carbonyl).

-

-

Coupling:

-

For Ureas: Add the second amine (1.2 equiv). If the reaction is sluggish, add a catalytic amount of HOBt or 1.0 equiv of DBU to facilitate the displacement. Heat to 50–60°C if necessary.

-

For Carbamates: Add the alcohol (2–3 equiv) and a strong base catalyst (e.g., NaH or DBU) if the alcohol is primary/secondary. For tertiary alcohols, this method is difficult; see Method E.

-

-

Purification:

Method E: DSC-Mediated Carbamate Synthesis

Best for: Synthesis of carbamates from alcohols and hindered amines when chloroformates are not available.

Protocol

Reagents:

Step-by-Step Procedure:

-

Mixed Carbonate Formation:

-

Dissolve DSC (1.2 equiv) in MeCN or DCM.

-

Add the Alcohol (1.0 equiv) and TEA (1.5 equiv). Stir at RT for 3 hours.

-

This forms the reactive succinimidyl carbonate intermediate.

-

-

Amine Addition:

-

Add the Hindered Piperazine (1.0 equiv) directly to the mixture.

-

Stir at RT (or 50°C for highly hindered systems) overnight.

-

The N-hydroxysuccinimide (NHS) byproduct is water-soluble.

-

Data Summary & Troubleshooting

Comparison of Methods

| Feature | Triphosgene (Method B) | CDI (Method C) | DSC (Method E) |

| Reactivity | High (Forms Acid Chloride) | Moderate (Forms Imidazolide) | Moderate to High |

| Steric Tolerance | Excellent | Good | Good |

| Safety Profile | Low (Phosgene risk) | High (Non-toxic byproducts) | High |

| Atom Economy | Good | Moderate | Moderate |

| Purification | Extraction/Column | Acid Wash/Crystallization | Aqueous Wash |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Symmetrical Urea Formation | Amine added too fast to Triphosgene. | Ensure T < 0°C; Add amine dropwise; Use excess Triphosgene (0.4 eq). |

| No Reaction (Coupling Step) | Nucleophile cannot attack intermediate due to sterics. | Switch solvent to high-boiling (Toluene/DMF) and reflux. Add catalyst (DMAP for ureas, DBU for carbamates). |

| Hydrolysis of Intermediate | Wet solvents. | Use freshly distilled solvents; Ensure inert atmosphere (Ar/N₂). |

| Low Yield (CDI Method) | Imidazole leaving group not protonated. | Add 1.0 eq of Imidazole·HCl or use Triflate salts to activate the intermediate. |

Reaction Pathway Visualization

The following diagram illustrates the mechanistic divergence between the Triphosgene and CDI pathways for a hindered piperazine.

Figure 2: Mechanistic pathways for Triphosgene vs. CDI activation of hindered secondary amines.

References

-

Padiya, K. J., et al. (2012).[4] "Unprecedented 'In Water' Imidazole Carbonylation: Paradigm Shift for Preparation of Urea and Carbamate."[4] Organic Letters, 14(11), 2814–2817.

-

Cotarca, L., et al. (1996). "Bis(trichloromethyl) Carbonate in Organic Synthesis." Synthesis, 1996(05), 553-576. (Foundational text on Triphosgene utility).

-

Ghosh, A. K., et al. (2012). "N,N′-Disuccinimidyl Carbonate: A Convenient Reagent for the Synthesis of Carbamates."[2] Tetrahedron Letters, 33(20), 2781-2784.

-

Bana, E., et al. (2017). "Synthesis of Urea Derivatives Using Phosgene or Phosgene Equivalents." Molecules, 22(3), 397.

-

Pasquato, L., et al. (2000). "Conversion of Bis(trichloromethyl) Carbonate to Phosgene and Reactivity of Triphosgene in the Synthesis of Carbamates." Journal of Organic Chemistry, 65, 8224-8228.

Sources

- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 2. researchgate.net [researchgate.net]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. Unprecedented "In Water" Imidazole Carbonylation: Paradigm Shift for Preparation of Urea and Carbamate [organic-chemistry.org]

- 5. US5925762A - Practical synthesis of urea derivatives - Google Patents [patents.google.com]

- 6. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Formation of Hindered Arylcarbamates using Alkyl Aryl Carbonates under Highly Reactive Conditions - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Purification Methods for Polar Piperazine Intermediates

An in-depth guide to navigating the complexities of purifying polar piperazine intermediates, tailored for researchers, scientists, and drug development professionals.

Welcome to the Technical Support Center. As a Senior Application Scientist, I understand that the purification of polar piperazine intermediates presents a unique set of challenges that can often become a bottleneck in a synthesis workflow. The inherent properties of the piperazine ring—high polarity, dual basicity, and hygroscopicity—demand more than just standard protocols.

This guide is structured to provide not just step-by-step instructions, but also the underlying principles and causal logic behind each experimental choice. We will move from foundational questions to specific troubleshooting scenarios and detailed, field-proven protocols.

Frequently Asked Questions (FAQs)

This section addresses the high-level questions that form the basis of a sound purification strategy.

Q1: What are the primary challenges when purifying polar piperazine-containing compounds?

A1: The main difficulties stem directly from the physicochemical properties of the piperazine moiety.[1]

-

High Polarity and Basicity: The two nitrogen atoms (pKa values typically around 5.3 and 9.7) make these compounds highly polar and basic.[1] This leads to high water solubility, which complicates extractions, and causes strong interactions with silica gel in normal-phase chromatography, often resulting in significant peak tailing.[1]

-

Hygroscopicity: Many piperazine derivatives readily absorb moisture from the atmosphere, which can complicate handling, accurate weighing, and may lead to inconsistencies in physical form.[1]

-

Salt and Hydrate Formation: Piperazines easily form salts and hydrates.[1] While this property can be expertly leveraged for purification, it can also present challenges when the free base is the desired final form.[1][2]

Q2: What are the most common impurities found in crude piperazine intermediates?

A2: Impurities are typically structurally related to the target molecule and can be introduced from several sources.[1]

-

Starting Materials: Unreacted starting materials like ethylene diamine or other polyethylene polyamines are common.[1][3]

-

Side-Reaction Products: Over-alkylation leading to di-substituted by-products is a frequent issue.[4] Other common side-products include pyrazines and N-hydroxyalkyl piperazines.[1][5]

-

Degradation Products: Thermal stress or improper storage can lead to degradation, forming impurities like N-formylpiperazine.[1]

Q3: How can I improve the poor peak shape (tailing) of my piperazine compound in chromatography?

A3: Peak tailing, especially in reverse-phase HPLC, is a classic sign of undesirable secondary interactions between the basic piperazine nitrogens and acidic residual silanol groups on the silica-based stationary phase.[1] To counteract this, you must modify the mobile phase chemistry:

-

Use a Mobile Phase Additive: Incorporating a small amount of a competing base, like triethylamine (TEA), can mask the active silanol sites.[1] Alternatively, adding an acid like trifluoroacetic acid (TFA) or formic acid (typically 0.1%) will protonate the piperazine, which dramatically improves peak shape by preventing interaction with the stationary phase.[1]

-

Adjust pH: Operating at a low pH (e.g., 2-3) ensures the piperazine is fully protonated and behaves more predictably.[1][6]

-

Consider Alternative Stationary Phases: If peak shape remains poor, columns with different stationary phases, such as phenyl, cyano, or specially end-capped C18 columns designed for basic compounds, can offer different selectivity and better performance.[1][7] For highly polar compounds that show poor retention even on C18, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative.[8][9]

Troubleshooting Guide: From Problem to Solution

This guide addresses specific experimental issues with a focus on root causes and actionable solutions.

| Problem / Symptom | Possible Causes | Recommended Solutions & Explanations |

| Low Yield After Purification | 1. Product Loss During Extraction: The high polarity of your piperazine intermediate may cause significant partitioning into the aqueous layer during workup.[10] 2. Incomplete Precipitation/Crystallization: The compound may be too soluble in the chosen solvent system, or salt formation may be incomplete.[1] 3. Suboptimal Chromatography: The chosen solvent system may not be eluting the product efficiently, leading to loss in mixed fractions or irreversible adsorption.[10][11] | For Extraction: Minimize the volume of aqueous washes. Back-extract all aqueous layers with an appropriate organic solvent (e.g., Dichloromethane or Ethyl Acetate) to recover dissolved product.[10] Adding NaCl to the aqueous layer can decrease the solubility of the organic compound ("salting out").[6] For Crystallization: Reduce the amount of solvent used to the minimum required for dissolution at elevated temperature. Cool the solution slowly, and if necessary, further cool in an ice bath or refrigerator to maximize precipitation.[11] For salt crystallizations, ensure you have added a stoichiometric amount of the acid.[1] For Chromatography: Perform small-scale TLC or analytical HPLC to optimize the mobile phase before committing to a large-scale run.[10] |

| Persistent Impurities / Low Purity | 1. Co-elution in Chromatography: The impurity has a very similar polarity to the desired product, making separation difficult with the current method.[1][10] 2. Co-precipitation During Crystallization: Structurally similar impurities can co-precipitate with the product, especially if crystallization occurs too rapidly.[1] | For Chromatography: Change the mobile phase to a system with different solvent selectivity (e.g., switch from Hexane/Ethyl Acetate to Dichloromethane/Methanol). A different solvent system can alter the interactions with the stationary phase and improve resolution.[10] If that fails, an alternative stationary phase (e.g., switching from silica to alumina or a bonded phase) may be required.[1] For Crystallization: Perform a second recrystallization from a different solvent system.[11] Ensure cooling is slow to allow for the formation of well-defined crystals, which are better at excluding impurities.[11] |

| Product "Oils Out" During Recrystallization | 1. Supersaturation Occurs Above Melting Point: The solution becomes supersaturated at a temperature that is higher than the melting point of the impure solid, causing it to come out of solution as a liquid instead of a crystal.[11] 2. High Impurity Load: The presence of significant impurities can depress the melting point and inhibit crystal lattice formation. | Use a larger volume of solvent to lower the saturation point.[12] Alternatively, switch to a solvent system with lower solvency for your compound.[12] If impurities are the cause, consider a pre-purification step like a quick filtration through a silica plug or an acid-base extraction to remove the bulk of the contaminants before attempting recrystallization. |

| Product Discoloration (Yellow/Brown) | 1. Oxidized Impurities: Trace impurities may have been oxidized during the reaction or workup. 2. Thermal Degradation: The compound may be unstable at the temperatures used for purification (e.g., distillation).[3] | Before the final purification step, dissolve the crude product in a suitable solvent and treat it with activated carbon, then filter.[4] The carbon is highly effective at adsorbing colored impurities.[3] If thermal degradation is suspected during distillation, perform the distillation under reduced pressure to lower the required temperature.[3] |

Data Presentation: Method Selection

Choosing the correct purification technique is critical. The best method depends on the scale of your experiment, the nature of the impurities, and the thermal stability of your compound.

| Purification Method | Typical Purity | Typical Yield | Advantages | Disadvantages |

| Fractional Distillation | Moderate to High | High | Excellent for large-scale purification; effective for separating impurities with significantly different boiling points.[1][3] | Not effective for removing azeotropes or impurities with similar boiling points.[1] Requires thermal stability.[3] |

| Column Chromatography | High to Very High | Moderate to High | Offers high resolution for separating structurally similar impurities.[1] Adaptable to various polarities. | Can be time-consuming and require large solvent volumes.[1] Basicity of piperazine can cause issues with standard silica gel.[1] |

| Recrystallization via Salt Formation | Very High | Moderate to High | Highly effective for achieving exceptional purity by exploiting differences in salt solubility.[1][3][5] Often yields a stable, crystalline solid. | Requires an additional step to regenerate the free base if needed.[1] Yield can be sensitive to solvent choice. |

Visualized Workflows & Protocols

Diagrams help clarify decision-making processes and experimental sequences. The following protocols are robust, validated methods for purifying challenging piperazine intermediates.

Diagram 1: Purification Method Selection

Caption: Decision tree for selecting a primary purification strategy.

Protocol 1: Purification via Diacetate Salt Formation

This method is exceptionally effective for separating piperazine from many common by-products like other ethylene polyamines or pyrazines, which do not precipitate under these conditions.[5]

-

Dissolution: Dissolve the crude piperazine-containing mixture in acetone. A ratio of 5 to 100 volumes of acetone per volume of piperazine is effective.[5] Perform this at or slightly above room temperature (do not exceed 40°C).[5]

-

Acidification: While stirring, slowly add glacial acetic acid to the acetone solution. Use a quantity that is at least stoichiometric and up to 5 times the amount necessary to form piperazine diacetate.[1][5]

-

Precipitation: The crystalline piperazine diacetate will begin to precipitate. Cool the mixture to a temperature between 10-30°C to ensure complete precipitation.[1][5]

-

Isolation: Separate the precipitated solid from the liquid via vacuum filtration.[1]

-

Washing: Wash the collected precipitate thoroughly with cold acetone to remove any remaining soluble impurities from the mother liquor.[1]

-

Drying: Dry the pure, white crystalline piperazine diacetate under vacuum.[1]

-

(Optional) Regeneration of Free Base: The pure piperazine free base can be regenerated from the diacetate salt by dissolving the salt in water and treating it with a suitable strong base (e.g., NaOH) to pH > 12, followed by extraction with an organic solvent like chloroform or dichloromethane.[1][13]

Diagram 2: Workflow for Diacetate Salt Purification

Caption: Step-by-step workflow for purification via diacetate salt formation.

Protocol 2: Purification of Piperazine as its Hexahydrate

This protocol leverages the unique ability of piperazine to form a specific, often less soluble, hydrate, allowing for its selective precipitation.

-

Water Adjustment: In your crude aqueous mixture, ensure that the molar ratio of water to piperazine is at least 6:1. This is the stoichiometric requirement for hexahydrate formation.[1]

-

Alcohol Addition: To the aqueous solution, add a water-insoluble alcohol (e.g., isooctanol). The amount of alcohol should be at least equal in weight to the amount of piperazine in the mixture.[1]

-

Precipitation: Stir the biphasic mixture. The piperazine hexahydrate will selectively precipitate from the solution.[1]

-

Isolation & Washing: Filter the precipitate from the solution. The precipitate can then be washed with a non-polar solvent like pentane to remove non-polar impurities.[1]

-

Drying: Dry the solid piperazine hexahydrate in a vacuum oven to obtain the pure, hydrated product.[1]

Protocol 3: General Flash Column Chromatography for Polar Amines

This protocol incorporates best practices to mitigate the common issues encountered when purifying basic amines on silica gel.

-

Stationary Phase Selection: Use standard silica gel (60 Å, 40-63 µm). For particularly problematic separations, consider using deactivated silica (e.g., treated with water or triethylamine) or an alternative like alumina (basic or neutral).

-

Mobile Phase Optimization (TLC):

-

Start with a relatively non-polar system like Hexane/Ethyl Acetate and a more polar system like Dichloromethane (DCM)/Methanol.

-

To combat peak streaking/tailing on the TLC plate, add 0.5-1% triethylamine (TEA) or ammonia (in MeOH) to the mobile phase. This deactivates the acidic silica surface.

-

The ideal solvent system should give your target compound an Rf value of approximately 0.2-0.4.[12]

-

-

Column Packing & Loading:

-

Pack the column using the chosen mobile phase (including the amine additive).

-

Dissolve the crude product in a minimal amount of the mobile phase or DCM. If it is not fully soluble, adsorbing it onto a small amount of silica gel (dry loading) is highly recommended to improve band sharpness.

-

As a general rule, do not exceed a loading capacity of 1:20 to 1:100 (crude material to silica gel by weight).[12]

-

-

Elution & Fraction Collection:

-

Begin elution. If a gradient is needed, gradually increase the polarity of the mobile phase (e.g., from 0% to 10% Methanol in DCM).[10]

-

Collect fractions and monitor them by TLC to identify those containing the pure product.

-

-

Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure. Note that removing residual triethylamine may require co-evaporation with another solvent or placing the product under high vacuum.

References

-

Technical Support Center: Purification of Piperazine-Containing Compounds. Benchchem.

-

Technical Support Center: 1-Phenyl-4-(4-pyridinyl)piperazine Purification. Benchchem.

-

Technical Support Center: Purification of Thalidomide-Piperazine-Boc. Benchchem.

-

Technical Support Center: Purification of Crude 2-Ethylpiperazine. Benchchem.

-

Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography and Evaporative Light Scattering Detection. ResearchGate.

-

Technical Support Center: Purification of 1-(Piperazin-2-yl)ethanol. Benchchem.

-

HPLC Analysis of Piperazine on Primesep 100. SIELC Technologies.

-

How to extract/isolate piperazine from water without distillation? ResearchGate.

-

HPLC Methods for analysis of Piperazine. HELIX Chromatography.

-

Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PMC.

-

piperazine Impurities Manufacturers & Suppliers. Daicel Pharma Standards.

-

How does piperazine affect the crystallization process? Blog - BIOSYNCE.

-

Purification of piperazine. Google Patents.

-

Recovery of piperazine. Google Patents.

-

1-benzylpiperazine. Organic Syntheses Procedure.

-

What can I use to purify polar reaction mixtures? Biotage.

-

Precipitation of Piperazine in Aqueous Piperazine Solutions with and without CO2 Loadings. ResearchGate.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]